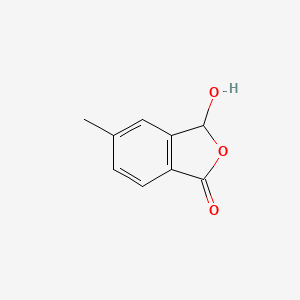
1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) is an organic compound belonging to the class of isobenzofurans
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of ortho-substituted benzoic acids or their derivatives. The reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) may involve large-scale reactions using optimized conditions to ensure high yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mecanismo De Acción
The mechanism of action of 1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxyisobenzofuran-1(3H)-one: Lacks the methyl group, leading to different chemical properties.
5-Methylisobenzofuran-1(3H)-one: Lacks the hydroxyl group, affecting its reactivity and applications.
3,5-Dimethylisobenzofuran-1(3H)-one: Contains an additional methyl group, altering its chemical behavior.
Uniqueness
1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) is unique due to the presence of both hydroxyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, including synthesis, research, and industrial processes.
Propiedades
Fórmula molecular |
C9H8O3 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
3-hydroxy-5-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4,9,11H,1H3 |
Clave InChI |
AFZXLLRTYQQFRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)OC2O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













